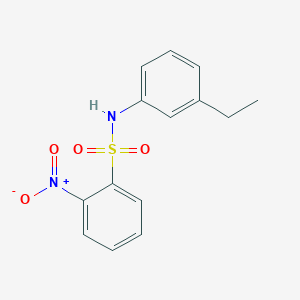

N-(3-ethylphenyl)-2-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-ethylphenyl)-2-nitrobenzenesulfonamide is a chemical compound that has been explored in various studies for its potential in the synthesis of nitrogenous heterocycles and other organic compounds. Its synthesis and properties are of interest due to its versatility as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related nitrobenzenesulfonamide derivatives involves base-mediated intramolecular arylation processes. For instance, N-Benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines, which are precursors to nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). This synthesis pathway highlights the chemical reactivity and potential applications of nitrobenzenesulfonamide derivatives in preparing complex organic structures.

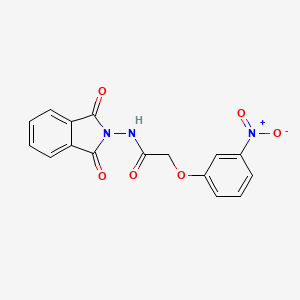

Molecular Structure Analysis

The molecular structure of 2-nitrobenzenesulfonamide derivatives has been studied extensively. Conformational properties, including intra- and intermolecular hydrogen bonding, play a significant role in the stabilization of these molecules. A study on ortho-nitrobenzenesulfonamide revealed its conformational properties in gas and crystalline phases, influenced by intra- and intermolecular hydrogen bonds (Giricheva et al., 2011).

Chemical Reactions and Properties

Nitrobenzenesulfonamides exhibit versatile chemical reactivity, enabling their use in various organic transformations. For example, they participate in smooth alkylation reactions through Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in nearly quantitative yields. These reactions demonstrate the compounds' utility in synthesizing secondary amines and protecting amines (Fukuyama, Jow, & Cheung, 1995).

Physical Properties Analysis

The physical properties of nitrobenzenesulfonamides, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis processes. Studies involving spectroscopic techniques like FT-IR and FT-Raman, along with DFT quantum chemical calculations, provide insights into the vibrational modes and molecular conformation, aiding in understanding the physical characteristics of these compounds (Karabacak, Postalcilar, & Cinar, 2012).

Chemical Properties Analysis

The chemical properties of N-(3-ethylphenyl)-2-nitrobenzenesulfonamide derivatives, including reactivity towards various nucleophiles and electrophiles, are influenced by the nitro and sulfonamide functional groups. These groups facilitate a range of chemical transformations, making the compound an invaluable tool in organic synthesis. For instance, the electrophilic nitrogen source from N,N-dichloro-2-nitrobenzenesulfonamide enables direct diamination of enones, illustrating the compound's chemical versatility (Pei, Wei, Chen, Headley, & Li, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-ethylphenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-11-6-5-7-12(10-11)15-21(19,20)14-9-4-3-8-13(14)16(17)18/h3-10,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDQJUUHMZJVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)

![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)

![2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5869973.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)

![N-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5870047.png)

![4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)